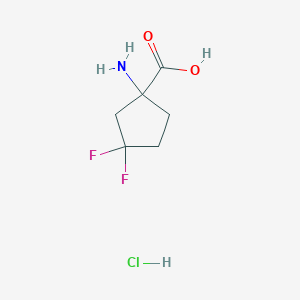

1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride

Description

1-Amino-3,3-difluorocyclopentane-1-carboxylic acid; hydrochloride is a fluorinated cyclopentane derivative combining an amino group, a carboxylic acid moiety, and two fluorine atoms at the 3,3-positions of the cyclopentane ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its synthesis typically involves multi-step reactions, including fluorination, deprotection, and purification via chromatography or ion exchange . The compound’s structural rigidity, conferred by the cyclopentane backbone and fluorine atoms, influences its interactions with biological targets, such as enzymes or transporters, and modulates pharmacokinetic properties like metabolic stability and membrane permeability.

Properties

Molecular Formula |

C6H10ClF2NO2 |

|---|---|

Molecular Weight |

201.60 g/mol |

IUPAC Name |

1-amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)2-1-5(9,3-6)4(10)11;/h1-3,9H2,(H,10,11);1H |

InChI Key |

JFFDCWNYPDFGOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1(C(=O)O)N)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride typically involves the following steps:

Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes halogenation to introduce fluorine atoms at the 3-position.

Amination: The halogenated cyclopentane derivative is then subjected to amination reactions to introduce the amino group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free acid form.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Formation of substituted cyclopentane derivatives.

Oxidation: Formation of corresponding oxo or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

This compound is significant in the synthesis of novel pharmaceuticals, particularly for neurological disorders. The difluorocyclopentane structure enhances the pharmacological properties of potential drugs, making it a valuable intermediate in drug development.

Case Study: Neurological Drug Development

Research has demonstrated that derivatives of this compound can enhance the efficacy of drugs targeting conditions like Alzheimer's disease. For example, studies have shown that modifications to the cyclopentane ring can improve blood-brain barrier permeability, which is crucial for treating central nervous system disorders .

Biochemical Research

Amino Acid Metabolism Studies

1-Amino-3,3-difluorocyclopentane-1-carboxylic acid; hydrochloride is utilized in the study of amino acid metabolism and protein synthesis. It helps researchers understand metabolic pathways and the role of amino acids in cellular processes.

Data Table: Biochemical Applications

| Application Area | Description |

|---|---|

| Amino Acid Metabolism | Investigating metabolic pathways involving amino acids |

| Protein Synthesis | Analyzing the incorporation of this compound into proteins |

Analytical Chemistry

Standard in Chromatography

This compound serves as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures. Its unique chemical properties allow for precise quantification and identification in various samples.

Case Study: Chromatographic Analysis

In a study evaluating food quality, 1-amino-3,3-difluorocyclopentane-1-carboxylic acid; hydrochloride was used to calibrate chromatographic systems, resulting in improved detection limits for trace contaminants .

Material Science

Applications in Polymer Development

The compound finds applications in creating polymers and other materials, enhancing properties like elasticity and strength. Its incorporation into polymer matrices can lead to materials with superior mechanical properties.

Data Table: Material Properties Enhanced by the Compound

| Property Enhanced | Description |

|---|---|

| Elasticity | Improved flexibility and resilience |

| Strength | Increased tensile strength |

Food Industry

Food Additive Potential

As a food additive, this compound can enhance flavor profiles or act as a preservative. Its unique structure may contribute to improved food quality and shelf life.

Mechanism of Action

The mechanism of action of 1-Amino-3,3-difluorocyclopentane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can act as an inhibitor of enzymes such as ornithine aminotransferase, affecting metabolic pathways.

Molecular Targets: It targets enzymes involved in amino acid metabolism, leading to altered cellular functions.

Pathways Involved: The inhibition of key enzymes can disrupt metabolic pathways, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Fluorinated Cyclopentane Analogues

Example: 1-Aminocyclopentanecarboxylic acid hydrochloride ()

- Structural Difference : Lacks fluorine substituents.

- Impact :

- Lipophilicity : Fluorination increases lipophilicity (logP) by ~0.6–0.8 units, enhancing membrane permeability .

- Acidity : The electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid (estimated ΔpKa ≈ 0.5–1.0), influencing zwitterionic behavior and solubility .

- Biological Activity : Fluorinated derivatives often exhibit improved target binding due to reduced conformational flexibility and enhanced van der Waals interactions .

Fluorinated Cyclopentane Isomers

Example: (1S,3R,4S)-1-Amino-3,4-difluorocyclopentane-1-carboxylic acid (anti-cis-3,4-DFACPC, )

- Structural Difference : Fluorines at 3,4-positions vs. 3,3-positions.

- Impact: Stereochemistry: The 3,3-difluoro configuration imposes greater ring planarity, while 3,4-difluoro isomers adopt a puckered conformation, affecting transporter affinity (e.g., system L for amino acid uptake) . Biodistribution: 3,4-DFACPC shows high tumor-to-brain ratios in PET imaging, whereas 3,3-difluoro analogues may exhibit distinct tissue selectivity due to altered transport kinetics .

Cyclobutane Analogues

Example: 1-Amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride ()

- Structural Difference : Smaller cyclobutane ring vs. cyclopentane.

- Conformational Flexibility: Cyclopentane derivatives offer more conformational freedom, enabling better adaptation to enzyme active sites . Molecular Weight: Cyclobutane analogues (e.g., C5H8ClF2NO2, MW 187.57) are lighter than cyclopentane derivatives (e.g., C6H10ClF2NO2, MW ~210), affecting solubility and diffusion rates .

Functional Group Variants

Example : 3,3-Difluorocyclopentan-1-amine hydrochloride ()

- Structural Difference : Lacks the carboxylic acid group.

- Impact: Polarity: The absence of a carboxylic acid reduces zwitterionic character, increasing logP by ~1.5–2.0 units and enhancing blood-brain barrier penetration . Biological Role: Carboxylic acid-containing derivatives (e.g., the target compound) are more likely to mimic natural amino acids, enabling interactions with transporters or enzymes .

Pharmacological Derivatives

Example : Compound 64 (SARS-CoV-2 Mpro inhibitor, )

- Structural Context : The target compound was incorporated at the P2 site of a protease inhibitor.

- Impact: Antiviral Activity: Compound 64 showed reduced activity (IC50 >10 μM) compared to non-fluorinated analogues, suggesting fluorination may sterically hinder protease binding . Biostability: Fluorination improves metabolic stability, as evidenced by in vivo studies of similar fluorinated scaffolds .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-Amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride (CAS Number: 2225879-26-3) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

The biological activity of 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological pathways. It acts as an amino acid analog, which can influence protein synthesis and enzyme activity. The difluorinated cyclopentane structure may enhance its binding affinity to specific receptors or enzymes compared to non-fluorinated counterparts.

Biological Activities

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. This suggests that 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride may have potential in treating neurodegenerative diseases .

- Antimicrobial Activity : Some studies have shown that fluorinated amino acids can possess antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

- Cytokinin-like Activity : In plant biology, derivatives of cyclopentane carboxylic acids have been observed to exhibit cytokinin-like effects, promoting growth and development by enhancing chlorophyll synthesis and photosynthetic efficiency . This suggests potential applications in agriculture for improving crop yields.

Neuroprotective Study

A study conducted on the neuroprotective effects of fluorinated amino acids demonstrated that these compounds could significantly reduce neuronal apoptosis in vitro. The mechanism was linked to the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Antimicrobial Efficacy

In a comparative study of various fluorinated compounds against common bacterial strains, 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride showed moderate inhibitory effects against Gram-positive bacteria, suggesting further investigation into its potential as an antimicrobial agent .

Agricultural Application

Research on cytokinin-like activity revealed that applying derivatives of cyclopentane carboxylic acids at specific concentrations led to increased chlorophyll content in barley seedlings. This indicates that 1-amino-3,3-difluorocyclopentane-1-carboxylic acid hydrochloride could be beneficial in agricultural practices aimed at enhancing plant growth .

Data Summary Table

Q & A

Basic Research Question

- ¹H/¹³C/¹⁹F NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the cyclopentane ring.

- X-ray Crystallography : Resolve absolute configuration and fluorine positioning; collaborate with synchrotron facilities for high-resolution data .

- IR Spectroscopy : Confirm carboxylate (1700–1750 cm⁻¹) and ammonium (2500–3000 cm⁻¹) stretches .

What strategies are recommended for designing experiments to study the compound’s reactivity under varying catalytic conditions?

Advanced Research Question

- Design of Experiments (DOE) : Use fractional factorial designs to test variables (pH, temperature, catalyst loading).

- In-Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediates in real-time during fluorination or carboxylation steps.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation or cross-coupling side reactions .

Table 2 : Example Catalytic Screening Results

| Catalyst | Yield (%) | By-Products Identified (LC-MS) | Optimal pH |

|---|---|---|---|

| Pd/C | 78 | None | 3.5 |

| RuCl₃ | 65 | Defluorinated analog (m/z 182) | 4.0 |

How should researchers approach the analysis of unexpected by-products during synthesis?

Advanced Research Question

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-amine) to trace reaction pathways via MS/MS fragmentation.

- By-Product Isolation : Employ preparative HPLC or column chromatography, followed by structural elucidation (NMR/X-ray).

- Theoretical Modeling : Compare experimental by-products with DFT-predicted transition states to identify off-pathway reactions .

What theoretical frameworks guide the study of this compound’s biological interactions?

Advanced Research Question

- Molecular Docking : Align the compound with enzyme active sites (e.g., cyclopropane-specific synthases) using AutoDock Vina.

- Pharmacophore Modeling : Map electrostatic and steric features to predict binding affinities.

- Kinetic Analysis : Apply Michaelis-Menten models to assess enzyme inhibition constants (Ki) in vitro .

How can researchers ensure reproducibility in scaled-up synthesis without compromising purity?

Advanced Research Question

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for continuous monitoring.

- Purification Protocols : Use recrystallization (ethanol/water) or preparative SFC (supercritical fluid chromatography) for >99% purity.

- Batch Consistency : Validate via DSC (melting point: 210–215°C) and elemental analysis (C, H, N, F, Cl ±0.3%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.